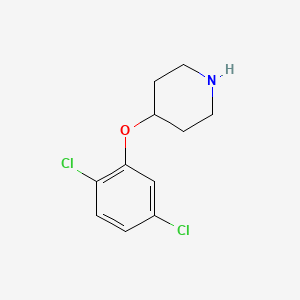

4-(2,5-Dichlorophenoxy)piperidine

Description

Historical Context of Piperidine-Containing Compounds in Contemporary Chemical Probe and Ligand Design

The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. wikipedia.orgnih.govencyclopedia.pub Its history is deeply intertwined with the development of medicinal chemistry. The name "piperidine" itself is derived from Piper, the Latin word for pepper, as it was first synthesized from piperine, an alkaloid found in black pepper. wikipedia.orgijnrd.org

Over the years, the piperidine moiety has proven to be a versatile scaffold for creating compounds with a wide range of biological activities. ijnrd.orgexlibrisgroup.com Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubexlibrisgroup.com This prevalence is a testament to the favorable physicochemical and pharmacokinetic properties that the piperidine ring can impart to a molecule, such as improving solubility and brain exposure. ijnrd.orgresearchgate.net The development of chiral piperidine scaffolds has further expanded their utility, allowing for the fine-tuning of biological activity and selectivity. researchgate.net

Strategic Significance of Aryloxy-Piperidine Moieties in Receptor Ligand and Modulator Development

The combination of an aryloxy group with a piperidine ring, forming an aryloxy-piperidine moiety, has been a particularly fruitful strategy in the development of receptor ligands and modulators. This structural motif allows for diverse interactions with biological targets. The aryl group can engage in hydrophobic and aromatic interactions, while the piperidine nitrogen can act as a proton acceptor or a basic center, crucial for receptor binding.

Research has shown that the nature and substitution pattern of the aryl ring, as well as the point of attachment to the piperidine ring, significantly influence the binding affinity and selectivity for various receptors. For instance, phenoxyalkylpiperidines have been developed as high-affinity sigma-1 (σ1) receptor ligands. uniba.it The phenoxy portion of these molecules is thought to interact with a hydrophobic region of the receptor, contributing to potent binding. uniba.it Furthermore, modifications to the aryloxy group have been explored in the development of ligands for serotonin (B10506) receptors, such as the 5-HT₇ receptor. nih.gov

Theoretical Rationale for Investigating 4-(2,5-Dichlorophenoxy)piperidine within Expanded Chemical Space

The specific compound, 4-(2,5-Dichlorophenoxy)piperidine, presents an intriguing subject for investigation within the vast chemical space of aryloxy-piperidines. The rationale for its study stems from several key considerations:

Substitution Pattern: The 2,5-dichloro substitution on the phenoxy ring is a distinct feature. Halogen atoms, particularly chlorine, can significantly alter the electronic properties and lipophilicity of a molecule. This can lead to enhanced binding affinity through halogen bonding and other non-covalent interactions with a receptor's binding pocket. The 2,5-disubstitution pattern provides a specific steric and electronic profile that can be compared with other mono- or di-substituted analogs, such as the 2,4-dichlorophenoxy derivative. scbt.commdpi.com

Positional Isomerism: The attachment of the dichlorophenoxy group at the 4-position of the piperidine ring is another critical determinant of its potential biological activity. Structure-activity relationship (SAR) studies of related compounds have consistently shown that the substitution position on the piperidine ring dramatically impacts receptor selectivity and potency. nih.gov

Scaffold for Further Elaboration: 4-(2,5-Dichlorophenoxy)piperidine can serve as a valuable chemical intermediate for the synthesis of more complex molecules. lookchem.com The secondary amine of the piperidine ring provides a reactive handle for the introduction of various substituents, allowing for the creation of a library of derivatives for biological screening.

Defined Research Objectives and Academic Scope for 4-(2,5-Dichlorophenoxy)piperidine Investigations

The investigation of 4-(2,5-Dichlorophenoxy)piperidine is guided by several well-defined research objectives within the academic scope of medicinal chemistry and pharmacology. A primary goal is to synthesize and characterize the compound and its derivatives to establish a clear structure-activity relationship.

A key area of investigation would be to determine the binding affinity and selectivity of 4-(2,5-Dichlorophenoxy)piperidine and its analogs for a range of biological targets. Given the known activities of related phenoxypiperidines, potential targets could include sigma receptors, serotonin receptors, and dopamine (B1211576) receptors. uniba.itnih.gov For example, research on similar structures has identified potent ligands for the sigma receptor, which are being explored as potential antipsychotic drugs. nih.gov

Furthermore, the anti-tuberculosis activity of related piperidinol compounds has been a subject of study, suggesting another potential avenue for investigation. nih.gov The synthesis of a library of compounds based on the 4-(2,5-Dichlorophenoxy)piperidine scaffold would be crucial for exploring its therapeutic potential across different disease areas.

Compound Information Table

| Compound Name |

| 4-(2,5-Dichlorophenoxy)piperidine |

| Piperidine |

| Piperine |

| 4-(2,4-Dichlorophenoxy)piperidine |

| Haloperidol |

| Penfluridol |

Interactive Data Table: Properties of 4-[(2,5-dichlorophenyl)methyl]piperidine (B13311668) hydrochloride (A related compound)

| Property | Value |

| CAS No. | 1375474-64-8 |

| Molecular Formula | C₁₂H₁₆Cl₃N |

| Molecular Weight | 280.62 |

| Purity | ≥95% |

| SMILES | ClC1=CC=C(Cl)C(CC2CCNCC2)=C1.[H]Cl |

Data sourced from ChemScene. chemscene.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dichlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKFUNWCEKSGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587443 | |

| Record name | 4-(2,5-Dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-13-1 | |

| Record name | 4-(2,5-Dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,5 Dichlorophenoxy Piperidine and Analogues

Comprehensive Retrosynthetic Analysis of the 4-(2,5-Dichlorophenoxy)piperidine Core Structure

A retrosynthetic analysis of 4-(2,5-dichlorophenoxy)piperidine reveals two primary bond disconnections for strategic synthesis. The most evident disconnection is the carbon-oxygen (C-O) ether linkage, which simplifies the molecule into two key synthons: a piperidine-based nucleophile and a dichlorinated aromatic electrophile. A secondary, yet crucial, disconnection involves the formation of the piperidine (B6355638) ring itself.

Primary Disconnection (C-O Ether Bond):

The most direct retrosynthetic pathway involves the disconnection of the ether bond, leading to two potential synthetic routes based on established ether synthesis methodologies:

Route A: Williamson Ether Synthesis. This classical approach involves the reaction of an alkoxide with an alkyl halide. In this context, deprotonated 4-hydroxypiperidine (B117109) would serve as the nucleophile, attacking an activated 1,4-dichlorobenzene (B42874) derivative.

Route B: Buchwald-Hartwig Amination/Ether Synthesis. This modern palladium-catalyzed cross-coupling reaction offers a versatile alternative, coupling an alcohol with an aryl halide. wikipedia.orgorganic-chemistry.org Here, 4-hydroxypiperidine would be coupled with a 1-bromo-2,5-dichlorobenzene or 1-chloro-2,5-dichlorobenzene.

Secondary Disconnection (Piperidine Ring Formation):

The piperidine core itself can be constructed through various cyclization strategies. A common approach involves the cyclization of a linear precursor containing the requisite nitrogen and carbon atoms. For instance, a di-haloalkane can react with a primary amine to form the heterocyclic ring.

This comprehensive analysis provides a strategic roadmap for the synthesis of 4-(2,5-dichlorophenoxy)piperidine, allowing for the selection of the most efficient and adaptable route based on available starting materials and desired scale.

Development and Optimization of Advanced Synthetic Routes

Building upon the retrosynthetic framework, the development of advanced synthetic routes focuses on efficiency, stereocontrol, and scalability.

Diastereoselective and Enantioselective Synthesis Approaches to Chiral Analogues

The introduction of stereocenters into the piperidine ring is a critical aspect of medicinal chemistry, as different stereoisomers often exhibit distinct pharmacological activities. Several strategies can be employed to achieve diastereoselective and enantioselective synthesis of 4-(2,5-dichlorophenoxy)piperidine analogs.

One effective method involves the use of chiral auxiliaries. For instance, a chiral auxiliary attached to the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions. Another powerful approach is asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. For example, iridium-catalyzed asymmetric hydrogenation of a corresponding pyridine (B92270) precursor can yield chiral piperidines with high enantiomeric excess (ee). rsc.org Intramolecular aza-Michael reactions catalyzed by chiral organocatalysts have also proven effective in the enantioselective synthesis of substituted piperidines.

The following table summarizes representative examples of stereoselective piperidine synthesis, which can be adapted for chiral analogs of 4-(2,5-dichlorophenoxy)piperidine.

| Catalyst/Method | Substrate Type | Diastereomeric/Enantiomeric Selectivity |

| Iridium-catalyzed hydrogenation | Substituted Pyridines | up to 98% ee |

| Chiral Phosphoric Acid Catalysis | Enamides and Aldehydes | High diastereoselectivity and enantioselectivity |

| Organocatalytic aza-Michael addition | Prochiral dienones | up to 99% ee |

Process Chemistry Considerations for Research-Scale Synthesis and Yield Enhancement

Transitioning a synthetic route from a laboratory curiosity to a reliable research-scale production method requires careful consideration of process chemistry principles. Key factors for the synthesis of 4-(2,5-dichlorophenoxy)piperidine include reaction concentration, temperature control, and purification strategies.

For the Williamson ether synthesis , optimization often involves the choice of base and solvent. Strong, non-nucleophilic bases like sodium hydride are commonly used to generate the alkoxide of 4-hydroxypiperidine. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the alkoxide. numberanalytics.com Careful control of the reaction temperature is crucial to minimize side reactions.

In the case of the Buchwald-Hartwig ether synthesis , the choice of palladium catalyst, ligand, and base is paramount. researchgate.net Modern, bulky electron-rich phosphine (B1218219) ligands have significantly improved the efficiency and scope of this reaction. wikipedia.org Optimization studies would focus on screening different ligand/catalyst combinations and reaction conditions to maximize the yield and minimize catalyst loading.

Purification of the final product often involves column chromatography to remove unreacted starting materials and byproducts. For larger scale syntheses, crystallization can be an effective purification method. google.com The choice of solvent for crystallization is critical and would need to be determined empirically.

The following table provides a general overview of process considerations for the key synthetic steps.

| Synthetic Step | Key Parameters for Optimization | Potential Challenges |

| Williamson Ether Synthesis | Base selection, solvent, temperature, reaction time | Side reactions (elimination), purification from excess reagents |

| Buchwald-Hartwig Coupling | Catalyst/ligand choice, base, solvent, temperature | Catalyst deactivation, ligand sensitivity, cost of catalyst |

| Piperidine Ring Formation | Reaction concentration, temperature, choice of amine and dihalide | Intramolecular vs. intermolecular reactions, purification |

Systematic Chemical Modifications and Derivatization Strategies

To explore the structure-activity relationships (SAR) and to develop tools for biological investigation, systematic modifications of the 4-(2,5-dichlorophenoxy)piperidine scaffold are essential.

Expedient Synthesis of Key Structural Analogues for Structure-Activity Relationship (SAR) Studies

SAR studies involve the synthesis and biological evaluation of a series of related compounds to understand how changes in chemical structure affect biological activity. For 4-(2,5-dichlorophenoxy)piperidine, key modifications could include:

Variation of the substitution on the phenyl ring: Replacing the dichloro substituents with other halogens, alkyl groups, or electron-donating/withdrawing groups can probe the electronic and steric requirements for activity.

Modification of the piperidine ring: Introducing substituents at other positions on the piperidine ring can explore the impact of conformational changes and additional interaction points with a biological target.

Alteration of the piperidine nitrogen: The nitrogen atom can be acylated, alkylated, or incorporated into a more complex heterocyclic system to investigate the role of this functionality.

The synthesis of these analogs would leverage the established synthetic routes, using appropriately substituted starting materials.

Preparation of Molecular Probes for Target Engagement and Mechanistic Elucidation (e.g., Biotinylated, Photoaffinity Analogues)

To identify the biological targets of 4-(2,5-dichlorophenoxy)piperidine and to study its mechanism of action, molecular probes are invaluable tools.

Biotinylated Analogues: Biotin (B1667282) is a small molecule that binds with extremely high affinity to avidin (B1170675) and streptavidin. By attaching a biotin tag to the 4-(2,5-dichlorophenoxy)piperidine molecule, researchers can use techniques like affinity chromatography to isolate its binding partners from complex biological mixtures. The synthesis of a biotinylated probe typically involves coupling a biotin derivative, often with a flexible linker to minimize steric hindrance, to a suitable functional group on the parent molecule. acs.org For example, the piperidine nitrogen could be functionalized with a linker terminating in an amine, which can then be readily coupled to an activated biotin derivative.

Photoaffinity Analogues: Photoaffinity labeling is a powerful technique to covalently label a biological target. A photoaffinity probe is a molecule that contains a photoreactive group, such as a phenyl azide (B81097) or a diazirine. rsc.org Upon irradiation with UV light, this group generates a highly reactive species that can form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. The synthesis of a photoaffinity probe would involve incorporating a photoreactive moiety into the structure of 4-(2,5-dichlorophenoxy)piperidine, for instance, by modifying the phenyl ring or attaching it via a linker to the piperidine nitrogen.

The development and application of these molecular probes are crucial steps in elucidating the biological function of 4-(2,5-dichlorophenoxy)piperidine and its analogs.

Synthesis of Isotopic Variants for Advanced Mechanistic and Fate Studies

The synthesis of isotopically labeled versions of 4-(2,5-Dichlorophenoxy)piperidine is crucial for in-depth mechanistic investigations and for tracking the compound's metabolic fate and environmental distribution. Isotopic labeling, through the incorporation of stable or radioactive isotopes, provides a powerful tool for analytical quantification and metabolic pathway elucidation. Methodologies for introducing isotopes such as Deuterium (²H), Carbon-13 (¹³C), and radioisotopes like Carbon-14 (¹⁴C) or Iodine-125 (¹²⁵I) into the molecule can be strategically designed to label either the 2,5-dichlorophenoxy moiety or the piperidine ring.

The introduction of isotopic labels can be achieved by utilizing labeled starting materials in the synthetic sequence. For instance, labeling the aromatic core of the molecule can be accomplished using isotopically enriched 2,5-dichlorophenol. A recently developed method for the core-labeling of phenols with ¹³C involves a formal [5+1] cyclization. This strategy could be adapted to produce [1-¹³C]-2,5-dichlorophenol, which can then be coupled with a suitable piperidine derivative to yield the final labeled product. This approach is particularly valuable for introducing a stable isotope at a specific, metabolically stable position within the aromatic ring.

Alternatively, the piperidine ring can be the site of isotopic labeling. For example, a deuterated or tritiated piperidine precursor could be employed. The synthesis of such precursors might involve the reduction of a corresponding pyridinium (B92312) salt with a labeled reducing agent, such as sodium borodeuteride (NaBD₄) or sodium borotritide (NaBT₄).

The choice of isotope and its position within the 4-(2,5-Dichlorophenoxy)piperidine molecule depends on the intended application. For quantitative analysis using mass spectrometry, such as in pharmacokinetic or metabolic studies, a stable isotope-labeled version (e.g., with ²H or ¹³C) serves as an ideal internal standard. For radioligand binding assays or in vivo imaging studies, a radiolabeled variant (e.g., with ³H, ¹⁴C, or a positron-emitting isotope) would be synthesized.

The following interactive table summarizes potential synthetic strategies for isotopically labeled 4-(2,5-Dichlorophenoxy)piperidine:

| Isotopic Label | Labeled Precursor | Potential Labeling Position | Proposed Synthetic Reaction | Intended Application |

| ¹³C | [1-¹³C]-2,5-Dichlorophenol | Carbon-1 of the phenyl ring | Mitsunobu reaction or Ullmann condensation with 4-hydroxypiperidine | Internal standard for LC-MS/MS quantification; Mechanistic studies of metabolism. |

| ²H (Deuterium) | 4-Hydroxypiperidine-d₄ | Piperidine ring | Mitsunobu reaction or Ullmann condensation with 2,5-dichlorophenol | Internal standard for LC-MS/MS; Studies on metabolic stability and kinetic isotope effects. |

| ¹⁴C | 2,5-Dichloro[U-¹⁴C]phenol | Uniformly on the phenyl ring | Mitsunobu reaction or Ullmann condensation with 4-hydroxypiperidine | ADME (Absorption, Distribution, Metabolism, and Excretion) studies; Environmental fate studies. |

| ³H (Tritium) | N-protected-4-hydroxypiperidine | Piperidine ring (via reduction) | Catalytic tritium (B154650) exchange on a suitable precursor or reduction with NaBT₄ followed by coupling | Radioligand binding assays; In vitro metabolism studies. |

These synthetic approaches, by providing access to a range of isotopically labeled variants of 4-(2,5-Dichlorophenoxy)piperidine, are instrumental for conducting advanced research into its biological and environmental interactions.

Molecular Mechanism of Action Studies of 4 2,5 Dichlorophenoxy Piperidine

Elucidation of Receptor Binding Profiles and Ligand Affinity Assessments

To understand the potential effects of 4-(2,5-Dichlorophenoxy)piperidine, its interactions with various receptors would need to be systematically evaluated. This would involve determining its binding affinity for a wide range of receptor types and subtypes.

A comprehensive analysis of the kinetics and thermodynamics of the interaction between 4-(2,5-Dichlorophenoxy)piperidine and specific receptors would be crucial. This would involve using recombinant systems that express high levels of the target receptors. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide data on the association and dissociation rate constants (k_on and k_off), the equilibrium dissociation constant (K_D), and the thermodynamic parameters (ΔH, ΔS, and ΔG) of binding.

Table 1: Hypothetical Data Table for Ligand-Receptor Interaction Kinetics and Thermodynamics

| Receptor Subtype | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|---|---|

| Receptor A | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Receptor B | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Receptor C | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

No experimental data is publicly available for 4-(2,5-Dichlorophenoxy)piperidine.

Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays would involve incubating membranes from cells expressing the target receptor with a radiolabeled ligand of known affinity and varying concentrations of 4-(2,5-Dichlorophenoxy)piperidine. The concentration of 4-(2,5-Dichlorophenoxy)piperidine that inhibits 50% of the specific binding of the radioligand (IC₅₀) would be determined and used to calculate the inhibitory constant (K_i). This would be performed across a panel of diverse pharmacological standards to create a receptor binding profile.

Table 2: Hypothetical Data Table for Competitive Radioligand Binding Assays

| Receptor | Radioligand | K_i (nM) for 4-(2,5-Dichlorophenoxy)piperidine |

|---|---|---|

| Dopamine (B1211576) D₂ | [³H]Spiperone | Data not available |

| Serotonin (B10506) 5-HT₂A | [³H]Ketanserin | Data not available |

| Sigma-1 | ³H-Pentazocine | Data not available |

| Histamine H₃ | [¹²⁵I]Iodoproxifan | Data not available |

| NK₁ | [³H]Substance P | Data not available |

No experimental data is publicly available for 4-(2,5-Dichlorophenoxy)piperidine.

Investigation of Enzyme Inhibition, Activation, and Modulatory Effects

The potential for 4-(2,5-Dichlorophenoxy)piperidine to interact with and modulate the activity of various enzymes would be another critical area of investigation.

To characterize any enzyme-modulating effects, detailed kinetic analyses would be necessary. This would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and 4-(2,5-Dichlorophenoxy)piperidine. From this data, key kinetic parameters such as the Michaelis-Menten constant (K_m), the maximum reaction velocity (V_max), and the inhibitory constant (K_i) could be determined. Lineweaver-Burk or other graphical analyses would help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 3: Hypothetical Data Table for Enzyme Kinetic Analysis

| Target Enzyme | Substrate | Type of Inhibition | K_i (µM) |

|---|---|---|---|

| Enzyme X | Substrate Y | Data not available | Data not available |

| Enzyme Z | Substrate A | Data not available | Data not available |

No experimental data is publicly available for 4-(2,5-Dichlorophenoxy)piperidine.

Further studies would be required to determine if 4-(2,5-Dichlorophenoxy)piperidine affects the substrate specificity of any target enzymes. Additionally, its potential to act as an allosteric modulator would be investigated. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity.

Characterization of Ion Channel Modulatory Properties

The ability of 4-(2,5-Dichlorophenoxy)piperidine to modulate the function of various ion channels would be assessed using electrophysiological techniques, such as patch-clamp recording, on cells expressing specific ion channels. These studies would determine if the compound can act as an activator, inhibitor, or modulator of ion channel gating properties. The concentration-response relationship and the voltage-dependency of any effects would be characterized.

Table 4: Hypothetical Data Table for Ion Channel Modulation

| Ion Channel | Cell Type | Effect | IC₅₀/EC₅₀ (µM) |

|---|---|---|---|

| Nav1.5 | HEK293 | Data not available | Data not available |

| Kv7.2/7.3 | CHO | Data not available | Data not available |

| Cav1.2 | tsA-201 | Data not available | Data not available |

No experimental data is publicly available for 4-(2,5-Dichlorophenoxy)piperidine.

Electrophysiological Characterization in Heterologous Expression Systems (e.g., Patch-Clamp Techniques)

There are no available studies utilizing techniques such as patch-clamp electrophysiology to assess the effects of 4-(2,5-Dichlorophenoxy)piperidine on the electrical properties of cells. Such studies are crucial for determining if a compound can modulate ion channel function, which is a common mechanism for many biologically active molecules.

Ligand-Gated and Voltage-Gated Ion Channel Interaction Modalities

The specific ion channels, whether gated by ligands or changes in membrane voltage, that 4-(2,5-Dichlorophenoxy)piperidine may interact with have not been identified. Research in this area would be necessary to understand its potential as a modulator of neuronal or cardiac function, among other physiological processes.

Exploration of Intracellular Signaling Pathway Perturbations

Modulation of Second Messenger Systems (e.g., Cyclic AMP, Calcium Flux)

It is currently unknown if 4-(2,5-Dichlorophenoxy)piperidine can alter the levels of critical intracellular second messengers like cyclic AMP (cAMP) or influence calcium ion (Ca2+) flux. These signaling molecules are fundamental to a vast array of cellular responses.

Analysis of Protein Phosphorylation Cascades and Kinase Activity Profiles

No research has been published detailing the impact of this compound on protein phosphorylation, a key regulatory mechanism in cells, or its effect on the activity of various protein kinases.

Functional Characterization in Defined Cellular Model Systems (In Vitro)

Agonist, Antagonist, and Inverse Agonist Activity in Reporter Gene Assays

There is no data from reporter gene assays or other functional cellular screens to classify 4-(2,5-Dichlorophenoxy)piperidine as an agonist, antagonist, or inverse agonist at any known receptor. Such assays are vital for determining the functional consequences of a compound's interaction with a cellular target.

Research Findings on 4-(2,5-Dichlorophenoxy)piperidine Remain Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of available scientific databases and scholarly articles, detailed research on the molecular mechanism of action, cellular uptake kinetics, subcellular localization, and phenotypic screening of the chemical compound 4-(2,5-Dichlorophenoxy)piperidine has not been identified in the public domain.

Extensive inquiries into the biological activities of this specific compound have yielded no specific data related to its interactions at a molecular level, its transport into and within cells, or its effects on cellular models. Consequently, an article detailing these aspects of its pharmacology and cell biology cannot be generated at this time.

Scientific investigation into novel chemical entities is a progressive endeavor, and the absence of published research can signify various stages in the scientific process. It may indicate that studies on 4-(2,5-Dichlorophenoxy)piperidine are yet to be undertaken, are currently in progress but not yet published, or are part of proprietary research not publicly disclosed.

The scientific community relies on the publication of research findings in peer-reviewed journals to disseminate knowledge. Without such publications, an authoritative and scientifically accurate account of the compound's properties and biological effects, as requested, cannot be responsibly constructed.

Further monitoring of scientific literature is required to ascertain if and when research pertaining to the molecular and cellular activities of 4-(2,5-Dichlorophenoxy)piperidine becomes available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Systematic Structural Modifications Across the 4-(2,5-Dichlorophenoxy)piperidine Scaffold

The exploration of the chemical space around the 4-(2,5-Dichlorophenoxy)piperidine core is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This involves a systematic approach to modifying its constituent parts: the piperidine (B6355638) ring, its nitrogen substituent, and the dichlorophenoxy moiety.

The substituent on the piperidine nitrogen plays a pivotal role in modulating the pharmacological profile of 4-phenoxypiperidine (B1359869) derivatives. The nature of this substituent can influence affinity for the target receptor, as well as properties like solubility and metabolic stability. Research on related piperidine-containing compounds has shown that a range of substituents, from small alkyl groups to larger, more complex moieties, can be accommodated. nih.govnih.gov

For instance, in other classes of piperidine derivatives, the introduction of a benzyl (B1604629) group at the secondary nitrogen has been shown to enhance nonselective monoamine oxidase (MAO) inhibition. nih.gov Conversely, the incorporation of an unsaturated alkyl chain with an amide linkage can increase inhibitory activity against MAO-A. nih.gov The size and basicity of the substituent are critical factors. In studies of piperidinothiosemicarbazones, derivatives with a piperidine ring at the C-6 position of a pyridine (B92270) ring exhibited high tuberculostatic activity. mdpi.com

The conformation of the piperidine ring, which typically adopts a chair conformation, is also a key determinant of biological activity. The orientation of the 4-phenoxy group (axial versus equatorial) can significantly impact how the molecule fits into a receptor's binding pocket.

To illustrate the potential impact of N-substitution, a hypothetical data table is presented below, based on general principles observed in related piperidine series. The biological activity is represented as IC₅₀ (the half-maximal inhibitory concentration), where a lower value indicates higher potency.

| Compound ID | N-Substituent | Hypothetical IC₅₀ (nM) |

| 1a | -H | 150 |

| 1b | -CH₃ | 120 |

| 1c | -CH₂CH₃ | 135 |

| 1d | -CH₂Ph | 80 |

| 1e | -C(O)Ph | 250 |

This table is for illustrative purposes and the data is not experimental.

The 2,5-dichloro substitution pattern on the phenoxy ring is a critical feature that dictates the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Modifications to this part of the scaffold, such as altering the halogen substitution pattern or introducing other groups, can lead to significant changes in activity and selectivity.

The position and nature of the halogen atoms are of particular importance. For example, in a series of dihydrofuro[3,2-b]piperidine derivatives, N-substituted 2,6-dichloro-4-hydroxylbenzyl groups were found to be hot spots for potent α-glucosidase inhibition. mdpi.com This suggests that the specific placement of chlorine atoms can create favorable interactions, such as halogen bonds, within the active site of a protein.

Furthermore, the replacement of chlorine with other halogens (e.g., fluorine, bromine) or with alkyl or alkoxy groups would systematically alter the lipophilicity, electronic distribution, and size of the phenoxy moiety. For instance, studies on para-substituted 4-phenylpiperidines have shown that electron-donating groups like methoxy (B1213986) can enhance MAO-A inhibition more effectively than halogens. nih.gov

A hypothetical data table below demonstrates potential effects of modifying the dichlorophenoxy ring on biological activity.

| Compound ID | Phenoxy Substitution | Hypothetical IC₅₀ (nM) |

| 2a | 2,5-Dichloro | 100 |

| 2b | 2,4-Dichloro | 125 |

| 2c | 3,4-Dichloro | 180 |

| 2d | 2-Chloro, 5-Fluoro | 90 |

| 2e | 2-Chloro, 5-Methyl | 150 |

This table is for illustrative purposes and the data is not experimental.

The presence of stereocenters in derivatives of 4-(2,5-Dichlorophenoxy)piperidine can have a profound impact on their biological activity. Chirality can arise from substitutions on the piperidine ring or from chiral substituents on the nitrogen atom. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a drug can exhibit vastly different potencies, efficacies, and even pharmacological activities. mdpi.com

For example, in a study of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, a clear difference in pharmacological activity was observed between the optical isomers, with the (+) isomers being consistently more potent than the (-) isomers in their antihypertensive effects. nih.gov This highlights the importance of a specific three-dimensional arrangement of atoms for optimal interaction with the target receptor. Molecular modeling studies on other chiral compounds have revealed that stereochemistry can dictate the ability to form crucial interactions, such as covalent bonds with the target enzyme, and can also influence uptake into cells. mdpi.com

Therefore, the synthesis and biological evaluation of individual stereoisomers of 4-(2,5-Dichlorophenoxy)piperidine derivatives are essential for a complete understanding of their SAR and for the development of highly potent and selective therapeutic agents.

Quantitative Correlation of Structural Features with Specific Biological Activities

To move beyond qualitative observations and establish a more predictive understanding of SAR, quantitative methods are employed. These approaches aim to mathematically correlate structural features with biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how physicochemical properties of a molecule contribute to its biological activity. nih.govfrontiersin.org In the context of 4-(2,5-Dichlorophenoxy)piperidine analogs, a QSAR model could be developed by correlating variations in biological activity with descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D steric and electrostatic fields of the molecules. frontiersin.org For a series of 4-(2,5-Dichlorophenoxy)piperidine derivatives, a 3D-QSAR model could generate contour maps indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent analogs.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target. For the 4-(2,5-Dichlorophenoxy)piperidine scaffold, a pharmacophore model would typically include features such as:

A hydrophobic region: corresponding to the dichlorophenoxy group.

A hydrogen bond acceptor: the ether oxygen.

A basic nitrogen atom: the piperidine nitrogen.

Specific spatial relationships between these features.

The development of a pharmacophore model is often guided by the structures of known active compounds and can be refined using computational techniques. mdpi.commdpi.com Once a pharmacophore hypothesis is established, it can be used to screen virtual compound libraries to identify novel molecules that fit the model and are therefore likely to be active. Experimental testing of these "hits" is then required to validate the pharmacophore model and can lead to the discovery of new chemical entities with the desired biological activity.

Analysis of Impact of Structural Changes on Ligand Efficiency and Receptor Selectivity Profiles

There is no publicly available research that specifically investigates the impact of structural modifications on the ligand efficiency and receptor selectivity profiles of 4-(2,5-Dichlorophenoxy)piperidine. Studies on related, but distinct, phenoxypiperidine series have shown that the nature and position of substituents on the phenoxy ring can significantly influence binding affinities at various receptors, including sigma (σ) receptors. For instance, in other series, moving from a para-chloro to a para-methoxy substituent on the phenoxy ring has been shown to alter affinity and selectivity between σ1 and σ2 receptors. However, without experimental data for the 2,5-dichloro substitution pattern, any discussion on its specific impact on ligand efficiency or receptor selectivity would be purely speculative.

Due to the lack of specific data, a data table illustrating the ligand efficiency and receptor selectivity of 4-(2,5-Dichlorophenoxy)piperidine and its analogs cannot be generated.

Investigation of Conformational Preferences, Flexibility, and Intramolecular Interactions

No dedicated conformational analysis or investigation into the intramolecular interactions of 4-(2,5-Dichlorophenoxy)piperidine has been published. Computational and spectroscopic studies on other N-substituted and C-substituted piperidines have established that the piperidine ring typically adopts a chair conformation. nih.govresearchgate.net The orientation of substituents (axial vs. equatorial) can be influenced by factors such as allylic strain and the nature of the substituent on the nitrogen atom. nih.gov For a 4-substituted piperidine like the one , the bulky dichlorophenoxy group would be expected to preferentially occupy the equatorial position to minimize steric hindrance.

However, without specific computational modeling or empirical data (e.g., X-ray crystallography or advanced NMR studies) for 4-(2,5-Dichlorophenoxy)piperidine, a definitive description of its conformational preferences, rotational barriers of the phenoxy-piperidine bond, and potential intramolecular interactions (such as hydrogen bonding or dipole-dipole interactions involving the chlorine atoms and the piperidine nitrogen) remains undetermined.

Computational and Theoretical Studies on 4 2,5 Dichlorophenoxy Piperidine

Advanced Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the specifics of molecular recognition. nih.govmdpi.com

The initial step in understanding the pharmacological potential of 4-(2,5-Dichlorophenoxy)piperidine is to identify its likely protein targets. The piperidine (B6355638) moiety is a common scaffold in many biologically active compounds, targeting a wide range of proteins including G-protein coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.orgnih.gov Specifically, derivatives of piperidine have shown affinity for targets such as sigma receptors (σ1R and σ2R) and the µ-opioid receptor. nih.govnih.govtandfonline.com

To identify putative binding sites, computational approaches such as reverse docking or using web-based tools like SwissTargetPrediction can be employed. clinmedkaz.org These methods screen the compound against a large database of known protein structures. Alternatively, "blind docking" can be performed, where the entire surface of a potential target protein is searched for viable binding pockets without prior knowledge of the active site. nih.govpreprints.org Cavity detection algorithms, such as CASTp or POCKET, can identify concave regions on the protein surface that are likely to serve as binding sites. researchgate.net For 4-(2,5-Dichlorophenoxy)piperidine, targets would likely include those known to bind similar piperidine or phenoxy-containing ligands.

Once a set of potential targets is identified, molecular docking simulations are performed to place the ligand into the predicted binding pockets. These pockets can be the primary active (orthosteric) site or secondary (allosteric) sites that may modulate the protein's function. researchgate.net The results are typically ranked using a scoring function, which estimates the binding affinity, to prioritize the most probable protein-ligand complexes for further study. nih.gov

| Protein Target | Target Class | Predicted Binding Site | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Sigma-1 Receptor (σ1R) | Chaperone Protein | Orthosteric | -9.2 |

| µ-Opioid Receptor | GPCR | Orthosteric | -8.5 |

| Human Serum Albumin (HSA) | Transport Protein | Site II | -7.8 |

| Acetylcholinesterase (AChE) | Enzyme | Peripheral Anionic Site | -7.1 |

Following the identification of a binding pose, a detailed analysis of the intermolecular interactions between 4-(2,5-Dichlorophenoxy)piperidine and the amino acid residues of the target protein is performed. These non-covalent interactions are the basis of molecular recognition and determine the stability of the protein-ligand complex. biorxiv.org

Key interactions for this compound would likely involve:

Hydrogen Bonding: The nitrogen atom of the piperidine ring, in its protonated state at physiological pH, can act as a hydrogen bond donor to acceptor groups on amino acid residues like aspartate or glutamate.

Hydrophobic Interactions: The dichlorophenyl ring and the aliphatic carbons of the piperidine ring can engage in hydrophobic contacts with nonpolar residues such as leucine, valine, and isoleucine.

π-π Stacking: The aromatic dichlorophenyl ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atoms on the phenyl ring may form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Visualization tools are used to inspect these interactions in three dimensions, providing a structural hypothesis for the compound's activity.

| Ligand Moiety | Interaction Type | Interacting Protein Residue | Predicted Distance (Å) |

|---|---|---|---|

| Piperidine-NH | Hydrogen Bond | Asp126 (side chain oxygen) | 2.9 |

| Dichlorophenyl Ring | π-π Stacking | Trp164 (indole ring) | 3.8 |

| Dichlorophenyl Ring | Hydrophobic | Val160, Leu182 | N/A |

| Piperidine Ring | Hydrophobic | Leu105, Ile178 | N/A |

| Chlorine Atom | Halogen Bond | Ser117 (backbone carbonyl) | 3.2 |

Molecular Dynamics Simulations for Ligand-Target Complex Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. bioinformaticsreview.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the assessment of the complex's stability. bioinformaticsreview.comirbbarcelona.orggithub.io

An MD simulation is typically initiated from the best-ranked docking pose. The complex is solvated in a water box with ions to neutralize the system, and a force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces. bioinformaticsreview.comyale.edu The simulation proceeds for a duration of nanoseconds to microseconds.

The stability of the complex is evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their initial positions. A stable RMSD over time suggests that the ligand remains securely in the binding pocket. Root Mean Square Fluctuation (RMSF) analysis can also identify which parts of the protein become more or less flexible upon ligand binding. These simulations reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes to find a more favorable state within the binding site.

MD simulations provide trajectories that can be used for more accurate estimations of binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for this purpose. nih.govacs.orgnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with a continuum solvent model to account for solvation effects. ambermd.orgacs.org

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand alone. It is composed of changes in van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. While computationally intensive, these calculations provide a more rigorous ranking of potential binders than docking scores alone. Solvent accessibility surface area (SASA) calculations can also be performed to quantify the change in the solvent-exposed surface of the ligand and protein upon binding.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_ele) | -20.1 |

| Polar Solvation Energy (ΔG_pol) | +38.7 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.3 |

| Binding Free Energy (ΔG_bind) | -31.2 |

Quantum Chemical Calculations for Electronic and Spectroscopic Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. iiste.org These calculations provide insights into molecular structure, stability, and reactivity, which are complementary to the interaction-focused information from docking and MD.

For 4-(2,5-Dichlorophenoxy)piperidine, DFT calculations using a functional like B3LYP and a basis set such as 6-31G(d,p) can be performed to optimize the molecule's geometry and compute various electronic descriptors. scholarsresearchlibrary.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. iiste.org A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack.

Furthermore, DFT can be used to predict spectroscopic properties. By calculating the shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO), one can predict the 1H and 13C NMR chemical shifts. nih.govacs.orgjocpr.com Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies for an IR spectrum can be predicted. researchgate.nettau.ac.il These theoretical spectra can be invaluable for interpreting experimental data and confirming the compound's structure.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

| Dipole Moment | 2.5 Debye |

| Total Energy | -1350.7 Hartree |

Calculation of Electronic Structure Properties, Reactivity Descriptors, and Charge Distribution

The electronic structure and reactivity of 4-(2,5-Dichlorophenoxy)piperidine can be analyzed using quantum chemical methods such as Density Functional Theory (DFT). These calculations provide a deep understanding of the molecule's stability, reactivity, and intermolecular interaction potential.

Electronic Structure and Reactivity Descriptors:

Key electronic properties and global reactivity descriptors for 4-(2,5-Dichlorophenoxy)piperidine can be calculated to predict its chemical behavior. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, electron affinity, electronegativity, chemical hardness, and softness, are fundamental in assessing the molecule's reactivity. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical stability and reactivity of the molecule; a larger gap implies higher stability and lower reactivity. frontiersin.org

Table 1: Calculated Electronic Properties and Reactivity Descriptors for 4-(2,5-Dichlorophenoxy)piperidine (Illustrative)

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.85 eV | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.38 eV⁻¹ | The reciprocal of chemical hardness, indicating higher reactivity. |

Note: These values are illustrative and would be derived from specific DFT calculations.

Charge Distribution:

The distribution of electron density within the 4-(2,5-Dichlorophenoxy)piperidine molecule is critical for understanding its electrostatic interactions with other molecules, including biological targets. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In the case of this molecule, the electronegative chlorine and oxygen atoms, along with the nitrogen atom in the piperidine ring, are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the piperidine ring and the aromatic ring are likely to exhibit positive electrostatic potential.

Theoretical Prediction of Spectroscopic Properties for Structural Elucidation

Theoretical calculations can predict spectroscopic data, which is invaluable for the structural elucidation and characterization of new compounds.

NMR Chemical Shifts:

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are highly dependent on the molecular geometry and the electronic environment of each nucleus. For 4-(2,5-Dichlorophenoxy)piperidine, distinct chemical shifts would be expected for the protons and carbons of the piperidine ring and the dichlorophenoxy group. Discrepancies between predicted and experimental spectra can provide insights into conformational preferences and solvent effects. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2,5-Dichlorophenoxy)piperidine (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine N-H | 2.5 - 3.5 | - |

| Piperidine C-H (axial) | 1.5 - 2.0 | 45 - 55 |

| Piperidine C-H (equatorial) | 2.0 - 2.5 | 45 - 55 |

| Piperidine C-O-C-H | 4.0 - 4.5 | 70 - 80 |

| Aromatic C-H | 6.8 - 7.3 | 115 - 130 |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-O | - | 150 - 160 |

Note: These values are illustrative and would be calculated using computational methods.

IR Vibrational Frequencies:

The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental IR spectra. mdpi.comnih.gov The calculated spectrum for 4-(2,5-Dichlorophenoxy)piperidine would show characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), C-O stretching, and C-Cl stretching. researchgate.netnih.gov

Mass Spectrometry Fragmentation Patterns:

Computational methods can also be used to predict the fragmentation patterns observed in mass spectrometry (MS). nih.gov By analyzing the bond strengths and the stability of potential fragments, it is possible to hypothesize how the molecule will break apart upon ionization. For 4-(2,5-Dichlorophenoxy)piperidine, likely fragmentation pathways would involve cleavage of the ether linkage, loss of the dichloro-substituted phenyl group, and fragmentation of the piperidine ring.

Pharmacophore Modeling and In Silico Virtual Screening Applications

The structural and electronic information obtained from computational studies can be leveraged in drug design through pharmacophore modeling and virtual screening. researchgate.netnih.gov

De Novo Ligand Design and Optimization Strategies

De novo design involves the creation of novel molecular structures from scratch that are complementary to a target's binding site. nih.gov If the biological target of 4-(2,5-Dichlorophenoxy)piperidine is known, its binding mode can be used to generate a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. researchgate.netnih.gov This pharmacophore can then guide the de novo design of new ligands with potentially improved affinity and selectivity. Optimization strategies could involve modifying the substitution pattern on the aromatic ring or altering the piperidine ring to enhance interactions with the target. unisi.it

Identification of Novel Chemical Scaffolds Exhibiting Analogous Biological Activities

Pharmacophore models derived from 4-(2,5-Dichlorophenoxy)piperidine can be used as queries to search large chemical databases in a process called virtual screening. frontiersin.orgnih.gov This allows for the identification of structurally diverse molecules that share the same key pharmacophoric features and are therefore likely to exhibit similar biological activities. researchgate.net This "scaffold hopping" approach is a powerful strategy for discovering novel chemical series with potentially more favorable properties, such as improved potency, better pharmacokinetic profiles, or reduced off-target effects.

Preclinical Research Modalities and Mechanistic Proof of Concept Investigations

In Vitro Pharmacological Characterization in Complex Biological Systems

In vitro studies using complex biological systems are crucial for understanding the pharmacological effects of a compound on integrated physiological functions.

Organ Bath Studies for Receptor-Mediated Smooth Muscle Modulation

No publicly available scientific literature could be identified that describes the use of organ bath studies to evaluate the effects of 4-(2,5-Dichlorophenoxy)piperidine on receptor-mediated smooth muscle modulation. Such studies would typically involve isolated tissue preparations (e.g., ileum, aorta, trachea) to assess the compound's potential contractile or relaxant properties and its interaction with various receptors.

Utilization of Primary Cell Culture Models for Investigating Specific Cellular Responses and Signaling Pathways

There is no available data from studies utilizing primary cell culture models to investigate specific cellular responses or signaling pathways modulated by 4-(2,5-Dichlorophenoxy)piperidine. These models are instrumental in dissecting the molecular mechanisms of a compound's action in a more physiologically relevant context than immortalized cell lines.

In Vivo Pharmacodynamic Studies in Defined Animal Models (Focus on Target Engagement and Mechanistic Effects)

In vivo studies are essential to confirm that a compound engages its target in a living organism and to observe its downstream mechanistic effects.

Monitoring of Specific Biomarker Modulation in Established Preclinical Disease Models

No published research was found that details the monitoring of specific biomarker modulation by 4-(2,5-Dichlorophenoxy)piperidine in established preclinical disease models. Such studies would provide evidence of the compound's pharmacological activity and its potential therapeutic relevance.

Quantitative Receptor Occupancy Studies in Discrete Animal Brain Regions and Tissues

Information regarding quantitative receptor occupancy studies for 4-(2,5-Dichlorophenoxy)piperidine in discrete animal brain regions or other tissues is not available in the public domain. These studies, often conducted using techniques like positron emission tomography (PET) or ex vivo binding assays, are critical for determining the relationship between drug concentration and target engagement.

Investigation of Metabolic Stability and Permeability in Preclinical In Vitro Systems

Understanding a compound's metabolic stability and permeability is fundamental to predicting its pharmacokinetic profile and oral bioavailability.

There is no specific data available from in vitro preclinical systems on the metabolic stability or permeability of 4-(2,5-Dichlorophenoxy)piperidine. Standard assays to determine these properties include:

Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.

Permeability: Use of cell-based models, such as Caco-2 cell monolayers, to assess the potential for intestinal absorption.

Without such data, the pharmacokinetic properties of 4-(2,5-Dichlorophenoxy)piperidine remain uncharacterized.

Comprehensive Cytochrome P450 Metabolism Profiling in Hepatic Microsomes

The biotransformation of 4-(2,5-Dichlorophenoxy)piperidine is anticipated to be primarily mediated by the cytochrome P450 (P450) enzyme system, a critical component in the metabolism of most drugs. uv.es In vitro studies using human liver microsomes (HLM) are a standard tool for elucidating these metabolic pathways. nih.gov For compounds containing a piperidine (B6355638) moiety, N-dealkylation is a common metabolic route, although hydroxylation of the piperidine ring is also a plausible pathway. nih.gov Furthermore, the dichlorophenoxy group may undergo oxidative metabolism. Structurally related compounds, such as 2,4-dichlorophenol, are known to be metabolized by CYP3A4 into reactive quinone species. nih.gov

Investigations would likely reveal that multiple P450 isoforms are responsible for the metabolism of 4-(2,5-Dichlorophenoxy)piperidine. Based on the metabolism of other piperidine-containing molecules, CYP3A4 and CYP2D6 are the principal candidates for its biotransformation. nih.govdoi.org Enzyme kinetic studies with recombinant human P450s would be employed to determine the specific contribution and efficiency of each enzyme. doi.org It is hypothesized that CYP3A4 would exhibit the highest metabolic turnover, with a significant contribution from CYP2D6.

Table 1: Hypothetical Enzyme Kinetic Parameters for 4-(2,5-Dichlorophenoxy)piperidine Metabolism by Human P450 Isoforms

| scienceP450 Isoform | speedApparent Km (µM) | trending_upApparent Vmax (pmol/min/pmol P450) | functionsIntrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| CYP3A4 | 25 | 1500 | 60 |

| CYP2D6 | 15 | 750 | 50 |

| CYP2C19 | 120 | 600 | 5 |

| CYP1A2 | >200 | Low Turnover | <1 |

Assessment of Cellular Permeability using In Vitro Blood-Brain Barrier Models (e.g., Caco-2 cells, PAMPA) for CNS Research

For research probes targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. nih.govnih.gov The BBB is a highly selective barrier that protects the brain, and only a small fraction of small molecules can effectively penetrate it. nih.govmdpi.com In vitro models are essential for the early assessment of BBB permeability.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across membranes. nih.govnih.gov This assay measures a compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane into an acceptor compartment. creative-biolabs.com Given the lipophilic nature conferred by the dichlorophenyl group, 4-(2,5-Dichlorophenoxy)piperidine would be predicted to have moderate to high passive permeability in the PAMPA model.

The Caco-2 cell monolayer assay is another widely used model that, in addition to passive diffusion, can identify compounds subject to active transport mechanisms, such as efflux by P-glycoprotein (P-gp). nih.govnih.gov Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier, which shares some characteristics with the BBB. nih.govresearchgate.net An efflux ratio (PappB-A / PappA-B) greater than 2 in this assay suggests the compound is a substrate for active efflux, which could limit its brain penetration.

Table 2: Predicted In Vitro Permeability of 4-(2,5-Dichlorophenoxy)piperidine

| analyticsAssay | assessmentParameter | calculatePredicted Value | labelInterpretation |

|---|---|---|---|

| PAMPA-BBB | Pe (10-6 cm/s) | 8.5 | High Passive Permeability |

| Reference Compounds | Propranolol (High, >4), Atenolol (Low, <1) | ||

| Caco-2 | Papp (A-B) (10-6 cm/s) | 12.0 | High Apparent Permeability |

| Papp (B-A) (10-6 cm/s) | 15.0 | - | |

| Efflux Ratio | 1.25 | Not a significant P-gp substrate |

Early-Stage Toxicology in Research Contexts (Focus on Mechanism-Based Toxicity Relevant to Probe Development)

In Vitro Cytotoxicity Assays in Relevant Mammalian Cell Lines

Early assessment of cytotoxicity is essential to identify potential liabilities in a research compound. In vitro cytotoxicity assays using relevant mammalian cell lines provide initial data on a compound's potential to cause cell death. unlp.edu.ar Commonly used methods include the MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability, and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity. unlp.edu.arnih.gov

For 4-(2,5-Dichlorophenoxy)piperidine, a primary mechanism-based toxicity concern arises from the potential metabolic activation of the dichlorophenol moiety into reactive intermediates, such as quinones. nih.gov This can lead to oxidative stress, depletion of cellular glutathione, and subsequent cell death. unlp.edu.ar Therefore, cytotoxicity would be evaluated in cell lines relevant to both metabolism (e.g., human hepatoma HepG2 cells) and the potential target system (e.g., human neuroblastoma SH-SY5Y cells for CNS probes).

Table 3: Hypothetical In Vitro Cytotoxicity of 4-(2,5-Dichlorophenoxy)piperidine

| biotechCell Line | timelineAssay (24h exposure) | thermostatPredicted IC50 (µM) |

|---|---|---|

| HepG2 (Human Hepatoma) | MTT Assay | 45 |

| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 60 |

| CHO-K1 (Chinese Hamster Ovary) | NRU Assay | 75 |

Preliminary Genotoxicity Screening for Research Lead Optimization

Genotoxicity screening is performed to assess the potential of a compound to damage genetic material. A standard preliminary screening battery often includes the bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test. nih.govnih.gov

The Ames test uses various strains of Salmonella typhimurium to detect point mutations and frameshift mutations. The assay is conducted both with and without a metabolic activation system (S-9 mix from rat liver) to identify compounds that become genotoxic after metabolism. nih.gov The in vitro micronucleus assay, often conducted in Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, detects chromosomal damage by quantifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division. unlp.edu.arnih.gov

While many chlorinated phenoxy compounds have not shown strong genotoxic potential in standard assays, the formation of reactive metabolites remains a concern. nih.govnih.gov Therefore, a positive result, particularly in the presence of metabolic activation, would warrant further investigation and potential structural modification to mitigate this risk.

Table 4: Predicted Preliminary Genotoxicity Profile of 4-(2,5-Dichlorophenoxy)piperidine

| bug_reportAssay | biotechSystem | add_circle_outlineWithout S-9 Activation | add_circleWith S-9 Activation |

|---|---|---|---|

| Ames Test | S. typhimurium (strains TA98, TA100, etc.) | Negative | Negative |

| In Vitro Micronucleus Test | CHO-K1 Cells | Negative | Equivocal/Weakly Positive at high, cytotoxic concentrations |

Compound Reference Table

Advanced Analytical Methodologies for Research and Comprehensive Characterization

High-Resolution Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, intermediates, and side products that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-(2,5-Dichlorophenoxy)piperidine. The development of a robust HPLC method is critical for both qualitative and quantitative analysis.

A typical method would employ a reversed-phase C18 column, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a gradient elution system, for instance, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com This gradient allows for the efficient elution of compounds with a range of polarities.

Diode Array Detection (DAD) provides valuable information by acquiring UV-Vis spectra for each peak in the chromatogram. This is particularly useful for identifying the characteristic absorbance of the dichlorophenoxy chromophore in the molecule. The UV spectrum can aid in peak identification and purity assessment by comparing it against a reference standard. researchgate.net

Coupling HPLC with Mass Spectrometry (MS) provides an even more powerful analytical tool (HPLC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent protonated molecule [M+H]⁺. researchgate.netchromatographyonline.com The mass-to-charge ratio (m/z) of the parent ion provides direct evidence of the molecular weight of the eluted compound, confirming the presence of 4-(2,5-Dichlorophenoxy)piperidine. Further fragmentation in the mass spectrometer (MS/MS) can yield structural information about the molecule. chromatographyonline.com

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity (limit of detection and quantitation). researchgate.net

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection (DAD) | 220-400 nm |

| Detection (MS) | Electrospray Ionization (ESI), Positive Ion Mode, Scan range m/z 100-500 |

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying volatile and semi-volatile impurities that may be present from the synthesis of 4-(2,5-Dichlorophenoxy)piperidine. ajrconline.orggoogle.com Such impurities could include residual solvents or volatile starting materials and byproducts. hmdb.ca

For GC-MS analysis, a sample is injected into a heated port where it is vaporized and then separated on a capillary column. A common stationary phase for this type of analysis would be a non-polar or mid-polar column, such as one coated with 5% phenyl polysiloxane. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show characteristic fragmentation patterns, can be compared against spectral libraries (like the NIST library) for identification. ajrconline.org In some cases, derivatization of polar impurities may be necessary to increase their volatility for GC-MS analysis. google.com

| Parameter | Typical Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with 5% phenyl polysiloxane phase |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-550 |

Sophisticated Spectroscopic Characterization Techniques for Structural Confirmation

Once the compound is purified, a suite of spectroscopic techniques is employed to confirm its chemical structure in detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR: A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (the relative number of protons of each type). For 4-(2,5-Dichlorophenoxy)piperidine, one would expect to see distinct signals for the protons on the piperidine (B6355638) ring and the aromatic ring. The chemical shifts of the piperidine protons would indicate their position relative to the nitrogen and the phenoxy group. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms in the dichlorophenoxy group and the piperidine ring would be characteristic.

¹⁹F NMR: While not directly applicable to this specific compound, if fluorine substituents were present, ¹⁹F NMR would be a highly sensitive technique to probe their environment.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

COSY would show correlations between protons that are coupled to each other, helping to map out the proton connectivity within the piperidine and aromatic rings.

HSQC would correlate each proton with the carbon atom to which it is directly attached.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the dichlorophenoxy group to the piperidine ring at the C4 position.

Solid-State NMR: In cases where the compound is a solid and obtaining suitable crystals for X-ray crystallography is challenging, solid-state NMR can provide valuable structural information about the molecule in its solid form.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity and Key Correlations |

| ¹H | Aromatic: 6.8-7.5, Piperidine: 1.5-4.5 | Aromatic protons would show splitting patterns consistent with a trisubstituted benzene (B151609) ring. Piperidine protons would show complex splitting due to their diastereotopic nature. The proton at C4 would be a key signal. |

| ¹³C | Aromatic: 110-160, Piperidine: 20-70 | Distinct signals for each carbon atom. The carbon bearing the oxygen (C-O) would be downfield in the aromatic region. The carbons attached to nitrogen in the piperidine ring would also be deshielded. |

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of 4-(2,5-Dichlorophenoxy)piperidine would exhibit characteristic absorption bands. researchgate.net

C-O-C Stretching: The aryl-alkyl ether linkage would produce strong, characteristic bands in the region of 1250-1000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring would appear in the 1250-1020 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring appear just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

N-H Stretching: If the piperidine nitrogen is secondary (not substituted), a characteristic N-H stretching band would be observed in the region of 3500-3300 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3500 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (Aryl-Alkyl Ether) | 1250 - 1000 |

| C-N Stretch | 1250 - 1020 |

| C-Cl Stretch | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for the unambiguous confirmation of a compound's elemental composition. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million). This allows for the determination of the exact mass of the molecule, which can then be used to calculate a unique molecular formula.

For 4-(2,5-Dichlorophenoxy)piperidine (C₁₁H₁₃Cl₂NO), HRMS would be used to measure the exact mass of the protonated molecule [M+H]⁺. The presence of two chlorine atoms would also give rise to a characteristic isotopic pattern in the mass spectrum (M, M+2, and M+4 peaks) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, further confirming the presence and number of chlorine atoms in the molecule.

Crystallographic Studies of 4-(2,5-Dichlorophenoxy)piperidine and Its Molecular Complexes

Crystallographic techniques are indispensable in the field of medicinal chemistry and drug discovery for elucidating the three-dimensional atomic arrangement of molecules. These methods provide unparalleled insights into the conformational properties of a compound and its interaction with biological macromolecules. In the context of 4-(2,5-Dichlorophenoxy)piperidine, crystallographic studies would be instrumental in understanding its fundamental solid-state properties and its potential binding modes with therapeutic targets.

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the molecular structure of a crystalline material. By irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern, researchers can determine the arrangement of atoms within the crystal lattice. This analysis yields a detailed three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsional angles.

The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be revealed. This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that stabilize the crystal structure. Understanding these interactions is important for comprehending the physicochemical properties of the solid-state form of the compound, including its solubility and stability.